molecular formula C21H26FNO3 B10761153 Florbetaben F-18 CAS No. 902142-97-6

Florbetaben F-18

カタログ番号: B10761153
CAS番号: 902142-97-6
分子量: 358.4 g/mol
InChIキー: NCWZOASIUQVOFA-FWZJPQCDSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Florbetaben F-18 is a diagnostic radiotracer developed for visualizing β-amyloid plaques in the brain. It is a fluorine-18-labeled stilbene derivative used in Positron Emission Tomography (PET) imaging. This compound is particularly significant in diagnosing Alzheimer’s disease and other cognitive impairments by detecting the density of β-amyloid neuritic plaques in the brain .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Florbetaben F-18 involves the radiofluorination of a Boc-protected precursor. The process begins with the azeotropic drying of aqueous fluorine-18 fluoride with a potassium carbonate and kryptofix complex. The dried fluoride is then reacted with the precursor in dimethyl sulfoxide at 130°C for 5 minutes. The intermediate product is deprotected with hydrochloric acid at 90°C for 3 minutes .

Industrial Production Methods: Microfluidic radiosynthesizers have been developed to produce this compound in smaller, clinically relevant batches. This method involves drying cyclotron-produced aqueous fluorine-18 fluoride in small increments directly inside the reaction site. The precursor solution is then added, and the reaction is performed on a microfluidic chip, followed by purification using high-performance liquid chromatography .

化学反応の分析

Florbetaben F-18 primarily undergoes radiofluorination reactions. The key reagents involved include fluorine-18 fluoride, potassium carbonate, kryptofix, dimethyl sulfoxide, and hydrochloric acid. The major product formed from these reactions is the fluorine-18-labeled stilbene derivative, which is then purified and formulated for use in PET imaging .

科学的研究の応用

Clinical Applications

  • Diagnosis of Alzheimer's Disease :
    • Florbetaben F-18 is primarily used to aid in the diagnosis of Alzheimer's disease by estimating the density of beta-amyloid neuritic plaques in adults with cognitive impairment .
    • A positive scan indicates the presence of amyloid plaques but does not confirm Alzheimer's disease or any other cognitive disorder .
  • Differential Diagnosis :
    • The agent assists in differentiating between Alzheimer's disease and other forms of dementia, such as frontotemporal dementia or Lewy body dementia, which may also present with cognitive decline .
  • Research Applications :
    • Studies have demonstrated its effectiveness in animal models, such as 5XFAD mice, where it was used to correlate amyloid plaque deposition with neurological deficits and neuropathological changes .

Data Tables

Application Description
Alzheimer’s Disease Diagnosis Visualizes beta-amyloid plaques to assist in diagnosing Alzheimer’s disease.
Differential Diagnosis Helps distinguish Alzheimer’s from other dementias.
Research Tool Used in preclinical studies to assess amyloid pathology in animal models.

Case Study 1: Diagnostic Accuracy

A multicenter study evaluated the diagnostic test accuracy of this compound for detecting beta-amyloid plaques in patients with mild cognitive impairment. The results indicated high sensitivity and specificity when compared to post-mortem histopathological examinations, confirming its role as a reliable diagnostic tool .

Case Study 2: Impact on Clinical Decision-Making

In a cohort study involving patients with cognitive decline, the use of this compound PET imaging influenced clinical management decisions significantly. The imaging results led to changes in diagnosis and treatment plans for approximately 30% of participants, highlighting its importance in clinical practice .

Limitations

Despite its advantages, there are limitations associated with this compound:

  • A positive scan does not definitively diagnose Alzheimer's disease or predict future development of dementia.
  • Its effectiveness has not been established for monitoring responses to therapies .

作用機序

Florbetaben F-18 is compared with other amyloid PET tracers such as Pittsburgh compound B (PiB) and Florbetapir F-18. While PiB is labeled with carbon-11, this compound and Florbetapir F-18 are labeled with fluorine-18, offering a longer half-life and wider clinical application. This compound has shown high binding affinity and excellent imaging properties, making it a reliable tracer for amyloid imaging .

類似化合物との比較

  • Pittsburgh compound B (PiB)
  • Florbetapir F-18
  • FIBT (2-(p-methylaminophenyl)-7-(2-[18F]fluoroethoxy)imidazo[2,1-b]benzothiazole)

Florbetaben F-18 stands out due to its high binding affinity, longer half-life, and suitability for widespread clinical use.

特性

Key on ui mechanism of action

Florbetaben F18 is a F18-labeled stilbene derivative, which binds to β-amyloid plaques in the brain. The F 18 isotope produces a positron signal that is detected by a PET scanner.

CAS番号

902142-97-6

分子式

C21H26FNO3

分子量

358.4 g/mol

IUPAC名

4-[(E)-2-[4-[2-[2-(2-(18F)fluoranylethoxy)ethoxy]ethoxy]phenyl]ethenyl]-N-methylaniline

InChI

InChI=1S/C21H26FNO3/c1-23-20-8-4-18(5-9-20)2-3-19-6-10-21(11-7-19)26-17-16-25-15-14-24-13-12-22/h2-11,23H,12-17H2,1H3/b3-2+/i22-1

InChIキー

NCWZOASIUQVOFA-FWZJPQCDSA-N

異性体SMILES

CNC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)OCCOCCOCC[18F]

正規SMILES

CNC1=CC=C(C=C1)C=CC2=CC=C(C=C2)OCCOCCOCCF

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。